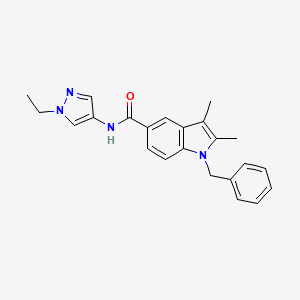![molecular formula C17H24ClN3O2 B4370796 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N,N-diisobutyl-2-furamide](/img/structure/B4370796.png)
5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N,N-diisobutyl-2-furamide
Übersicht
Beschreibung
5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N,N-diisobutyl-2-furamide, also known as DPCPX, is a highly selective antagonist of the adenosine A1 receptor. It is commonly used in scientific research to study the role of adenosine receptors in various physiological and pathological processes.
Wirkmechanismus
5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N,N-diisobutyl-2-furamide acts as a selective antagonist of the adenosine A1 receptor, blocking the binding of adenosine and preventing its downstream signaling pathways. This leads to a decrease in the physiological effects of adenosine, such as vasodilation, inhibition of neurotransmitter release, and suppression of the immune system.
Biochemical and Physiological Effects:
5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N,N-diisobutyl-2-furamide has been shown to have a number of biochemical and physiological effects, including reducing blood pressure and heart rate, improving respiratory function, and modulating pain perception. It has also been shown to have potential therapeutic effects in the treatment of various neurological disorders, including Parkinson's disease and epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N,N-diisobutyl-2-furamide in lab experiments is its high selectivity for the adenosine A1 receptor, which allows for more precise and targeted studies of adenosine signaling pathways. However, one limitation of using 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N,N-diisobutyl-2-furamide is its relatively low potency compared to other adenosine receptor antagonists, which may require higher concentrations of the compound to achieve desired effects.
Zukünftige Richtungen
There are a number of potential future directions for research involving 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N,N-diisobutyl-2-furamide, including investigating its potential therapeutic benefits in the treatment of neurological disorders, exploring its role in regulating immune function, and developing more potent and selective adenosine receptor antagonists for use in scientific research and clinical applications.
Wissenschaftliche Forschungsanwendungen
5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N,N-diisobutyl-2-furamide is commonly used in scientific research to study the role of adenosine A1 receptors in various physiological and pathological processes, including cardiovascular, respiratory, and neurological disorders. It is also used in cancer research to investigate the potential therapeutic benefits of targeting adenosine receptors.
Eigenschaften
IUPAC Name |
5-[(4-chloropyrazol-1-yl)methyl]-N,N-bis(2-methylpropyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3O2/c1-12(2)8-20(9-13(3)4)17(22)16-6-5-15(23-16)11-21-10-14(18)7-19-21/h5-7,10,12-13H,8-9,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWRZZKMKAJMTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)C1=CC=C(O1)CN2C=C(C=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10-cyclopropyl-2-(1-ethyl-1H-pyrazol-3-yl)-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B4370723.png)
![3-bromo-5-(2-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B4370737.png)
![3-chloro-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B4370739.png)
![1-butyl-7-cyclopropyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B4370750.png)
![1-butyl-2-mercapto-4-oxo-7-(2-thienyl)-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B4370755.png)
![5-cyclopropyl-7-(difluoromethyl)-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4370764.png)
![ethyl [3-cyclopropyl-6-(2-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4370770.png)
![methyl 2-({[5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4370774.png)

![1-{5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}azepane](/img/structure/B4370792.png)
![1-{5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}-4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B4370794.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-furamide](/img/structure/B4370795.png)
![1-{5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}-4-methylpiperidine](/img/structure/B4370803.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-furamide](/img/structure/B4370811.png)